molecular formula C5H9NO3 B15223970 Oxetan-3-yl 2-aminoacetate

Oxetan-3-yl 2-aminoacetate

Katalognummer: B15223970
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: BEDJYXDUBBMWSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxetan-3-yl 2-aminoacetate is a compound that features an oxetane ring, a four-membered cyclic ether, attached to an aminoacetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-yl 2-aminoacetate typically involves the formation of the oxetane ring followed by the introduction of the aminoacetate group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the ring-closing metathesis of diene precursors .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the Paternò–Büchi reaction or ring-closing metathesis. These methods allow for the efficient and controlled synthesis of the compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

Oxetan-3-yl 2-aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while nucleophilic substitution can yield various substituted oxetane derivatives .

Wirkmechanismus

The mechanism of action of oxetan-3-yl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aminoacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties such as ring strain and reactivity. This makes it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .

Eigenschaften

Molekularformel

C5H9NO3

Molekulargewicht

131.13 g/mol

IUPAC-Name

oxetan-3-yl 2-aminoacetate

InChI

InChI=1S/C5H9NO3/c6-1-5(7)9-4-2-8-3-4/h4H,1-3,6H2

InChI-Schlüssel

BEDJYXDUBBMWSI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)OC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.